2-(chloromethyl)-2-methylcyclooctan-1-one
Description
2-(Chloromethyl)-2-methylcyclopentan-1-one (CAS: 40792-02-7) is a cyclopentanone derivative with a molecular formula of C₇H₁₁ClO and a molecular weight of 146.61 g/mol . The compound features a five-membered cyclopentanone ring substituted with a chloromethyl (-CH₂Cl) and a methyl (-CH₃) group at the 2-position. It is classified as a hazardous substance under the Globally Harmonized System (GHS), with hazard codes H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) . Storage requires an inert atmosphere at 2–8°C, and it is designated under UN# 1760 (Class 8: Corrosive) for transportation .
Properties
CAS No. |
3859-33-4 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methylcyclooctan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(8-11)7-5-3-2-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
WESDTLVISQDENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-methylcyclooctan-1-one typically involves the chloromethylation of 2-methylcyclooctan-1-one. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-2-methylcyclooctan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ketone functional group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, cyano, or amino groups.
Oxidation: The major product is 2-(chloromethyl)-2-methylcyclooctanoic acid.
Reduction: The major product is 2-(chloromethyl)-2-methylcyclooctanol.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 2-(Chloromethyl)-2-methylcyclooctan-1-one is its use as an intermediate in the synthesis of pharmaceutical compounds. It can be utilized to introduce chloromethyl groups into various organic frameworks, enhancing the reactivity and functionality of the resulting molecules.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives. This property is particularly useful in creating complex structures required for drug development.
Ligand Development
In coordination chemistry, derivatives of this compound can be designed to act as ligands for metal complexes. These metal-ligand systems are vital in catalysis and material science, where they can facilitate various chemical transformations.
Material Science
The compound's unique structure allows it to be incorporated into polymer matrices or used in the development of new materials with specific properties. Research has indicated its potential application in creating advanced materials with tailored mechanical and thermal properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Synthesis of Antiviral Agents | Utilization of this compound as an intermediate | Demonstrated effectiveness in synthesizing novel antiviral compounds with improved efficacy against viral infections. |
| Ligand Development for Catalysis | Development of metal complexes using derivatives | Showed enhanced catalytic activity in various organic reactions, indicating potential industrial applications. |
| Polymer Modification | Incorporation into polymer systems | Resulted in materials with improved thermal stability and mechanical strength, suggesting applications in high-performance materials. |
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-2-methylcyclooctan-1-one depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ketone functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are primarily related to its functional groups and their chemical behavior.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Group Influence
Chloromethyl vs. Aminomethyl Groups: The chloromethyl group in the target compound is electron-withdrawing, enhancing electrophilicity and making it reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the aminomethyl group in 2-(aminomethyl)cyclopentanone hydrochloride () introduces a basic nitrogen, enabling participation in acid-base reactions or amide bond formation. The hydrochloride salt form further increases solubility in polar solvents .
Cyclopentanone vs. Cyclohexanone Backbone: The cyclopentanone ring (5-membered) in the target compound exhibits higher ring strain compared to the cyclohexanone analog (6-membered) in 2-(dimethylaminomethyl)-1-cyclohexanone HCl (). This strain may influence reaction kinetics and stability.
Aromatic vs. Aliphatic Substituents :
- 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one () incorporates a chlorophenyl group, introducing aromaticity and π-electron interactions. This structural feature could enhance UV absorption or binding affinity in biological systems compared to purely aliphatic derivatives like the target compound .
Comparison with Epichlorohydrin: Epichlorohydrin (CAS: 106-89-8) is an epoxide with a chloromethyl group, sharing reactivity in ring-opening reactions. However, its three-membered oxirane ring confers extreme reactivity and toxicity (H314: severe skin burns), distinguishing it from the less strained cyclopentanone-based target compound .
Hazard Profiles and Handling Requirements
- The target compound’s hazards (H315, H318, H335 ) emphasize stringent handling protocols, including respiratory protection and inert atmosphere storage .
- Epichlorohydrin () poses additional risks (e.g., carcinogenicity, H351), requiring more rigorous containment than the target compound .
- Compounds with aminomethyl or dimethylaminomethyl groups () may have lower acute toxicity but could require precautions for amine-related hazards (e.g., alkalinity).
Biological Activity
2-(Chloromethyl)-2-methylcyclooctan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17ClO
- CAS Number : 3859-33-4
This compound belongs to a class of chlorinated cyclic ketones, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloromethyl benzimidazole have shown antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria . The chloromethyl group is often implicated in enhancing the biological activity of such compounds.
Cytotoxic Effects
Studies have demonstrated that chlorinated compounds can exhibit cytotoxic effects on cancer cells. The metabolic activation of these compounds can lead to the formation of reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells. For example, chloroacetaldehyde, a metabolite formed during the metabolism of similar chlorinated compounds, has been identified as a mutagenic agent that may explain the cytotoxicity observed in certain biological systems .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its activity may involve:
- Alkylation of DNA : The presence of the chloromethyl group suggests potential for alkylating DNA, leading to mutations and cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.
Study on Antibacterial Activity
A study investigated the antibacterial properties of synthesized benzimidazole derivatives containing chloromethyl groups. The results indicated moderate to high antibacterial activity against Escherichia coli and Bacillus subtilis, suggesting that structural modifications can enhance efficacy .
Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of chlorinated cyclic ketones on various cancer cell lines. The study found that these compounds induced significant cell death through apoptosis, with IC50 values indicating potent activity at low concentrations .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
